N-(4-bromobutyl)-N-phenylacetamide

Description

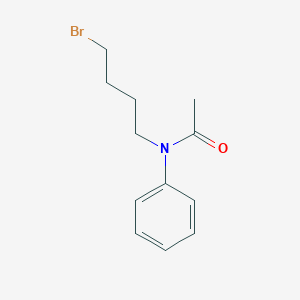

N-(4-bromobutyl)-N-phenylacetamide is a brominated alkyl-phenylacetamide derivative characterized by a phenyl group and a 4-bromobutyl chain attached to the acetamide core. The bromobutyl chain likely influences its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, distinguishing it from other derivatives .

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(4-bromobutyl)-N-phenylacetamide |

InChI |

InChI=1S/C12H16BrNO/c1-11(15)14(10-6-5-9-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

BVPMUZHZVHXNNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobutyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an organic solvent like acetonitrile (MeCN) at elevated temperatures. The general reaction scheme is as follows:

- Dissolve phenylacetamide in acetonitrile.

- Add 1,4-dibromobutane and potassium carbonate to the solution.

- Heat the reaction mixture to reflux for several hours.

- After completion, cool the reaction mixture and filter off the precipitated potassium bromide.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobutyl)-N-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF).

Major Products Formed

Nucleophilic Substitution: Formation of N-(4-substituted butyl)-N-phenylacetamide derivatives.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of N-(4-bromobutyl)-N-phenylamine.

Scientific Research Applications

N-(4-bromobutyl)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromobutyl)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Structural Features :

- N-(4-bromobutyl)-N-phenylacetamide : Contains a flexible 4-bromobutyl chain, which may enhance membrane permeability compared to rigid aromatic substituents.

- N-(4-Bromophenyl)acetamide : Features a bromine atom directly on the phenyl ring, altering electronic properties and crystal packing .

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Includes a fluorophenoxy group and butyryl chain, synthesized via bromoacetyl bromide and n-butylamine (82% yield) .

Crystallographic and Electronic Differences

- Bond Length Variations : In N-(4-Bromophenyl)acetamide, the C–Br bond length is 1.8907 Å, shorter than in chloro/thiazole analogs (1.91 Å), affecting molecular packing and stability . The bromobutyl chain in the target compound may introduce conformational flexibility absent in rigid aromatic derivatives.

- Stereochemical Impact: Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) exhibits optical activity ([α]²²D = 61.1), highlighting how stereochemistry influences function . The bromobutyl group’s chirality (if present) could similarly modulate activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.